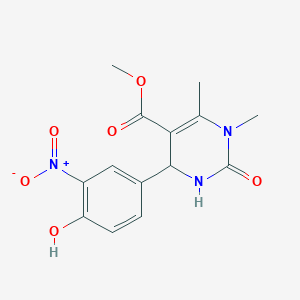![molecular formula C23H21N3O2 B3925794 7-{(3-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B3925794.png)
7-{(3-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol
説明
7-{(3-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol, also known as MQ, is a synthetic compound that has been extensively studied for its various biological applications. MQ is a derivative of the quinoline family, and its unique chemical structure has made it an attractive target for researchers in the field of medicinal chemistry.
作用機序
The mechanism of action of 7-{(3-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol is not fully understood, but it is believed to involve the chelation of zinc ions. This compound has been shown to bind to zinc ions with high affinity, and this binding can lead to changes in the fluorescence properties of this compound. This change in fluorescence can be used to detect the presence of zinc ions in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe for the detection of zinc ions, this compound has also been shown to have antioxidant properties. It has been suggested that the antioxidant properties of this compound may be due to its ability to chelate metal ions and prevent the formation of reactive oxygen species.
実験室実験の利点と制限
One of the main advantages of 7-{(3-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol is its high selectivity for zinc ions. This selectivity makes it an ideal probe for the detection of zinc ions in biological systems. However, one of the limitations of this compound is its relatively low quantum yield, which can make it difficult to detect in low concentrations.
将来の方向性
There are many potential future directions for the study of 7-{(3-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol. One potential direction is the development of new fluorescent probes based on the structure of this compound. Another potential direction is the study of the antioxidant properties of this compound and its potential use in the treatment of diseases associated with oxidative stress. Additionally, the use of this compound as a tool for the study of zinc ion homeostasis in cells and tissues is an area of active research.
科学的研究の応用
7-{(3-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been extensively studied for its various biological applications. One of the most significant applications of this compound is its use as a fluorescent probe for the detection of zinc ions in biological systems. This compound is highly selective for zinc ions and has been used in a variety of imaging studies to visualize the distribution of zinc ions in cells and tissues.
特性
IUPAC Name |
7-[(3-methoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-15-10-12-24-20(13-15)26-21(17-5-3-7-18(14-17)28-2)19-9-8-16-6-4-11-25-22(16)23(19)27/h3-14,21,27H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWZEUHOMMKNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=CC(=CC=C2)OC)C3=C(C4=C(C=CC=N4)C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2,6-dimethoxyphenol](/img/structure/B3925720.png)
![3-(allylthio)-6-(6-chloro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925725.png)
![10-bromo-3-(methylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925726.png)
![3-(allylthio)-6-[5-(5-chloro-2-methylphenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925728.png)
![N-(3-chlorophenyl)-N'-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)urea](/img/structure/B3925734.png)

![3-(allylthio)-6-[5-(2-chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925745.png)
![4-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B3925746.png)
![3-(ethylthio)-6-(4-methoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925750.png)
![3-[({4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3925751.png)
![7-{[4-(dimethylamino)phenyl][(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B3925754.png)
![{2-methoxy-6-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B3925772.png)
![N-(2-fluorophenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3925779.png)
